An In-depth Technical Guide to 3-Methylbenzamide: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylbenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzamide, also known as m-toluamide, is an organic compound belonging to the benzamide (B126) class. It serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Notably, it is a precursor to the widely used insect repellent N,N-diethyl-3-methylbenzamide (DEET). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-Methylbenzamide.
Chemical Structure and Identification
The structure of 3-Methylbenzamide consists of a benzene (B151609) ring substituted with a methyl group at the meta-position (C3) and a carboxamide group at the C1 position.
| Identifier | Value |
| IUPAC Name | 3-methylbenzamide[1] |
| Synonyms | m-Toluamide, m-Methylbenzamide[2][3] |
| CAS Number | 618-47-3[1] |
| Molecular Formula | C₈H₉NO[1] |
| SMILES | Cc1cccc(c1)C(N)=O |
| InChI | 1S/C8H9NO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10) |
| InChI Key | WGRPQCFFBRDZFV-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylbenzamide is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.
| Property | Value |
| Molecular Weight | 135.16 g/mol |
| Appearance | White crystal or crystalline powder |
| Melting Point | 94-96 °C |
| Boiling Point | ~305 °C[4] |
| Density | 1.1031 g/cm³ (rough estimate)[3] |
| Solubility | Soluble in polar solvents like alcohols and ketones; low solubility in water.[4] |
| pKa | 16.11 ± 0.50 (Predicted)[3] |
| LogP (Octanol/Water) | 2.12[5] |
Experimental Protocols
Synthesis of 3-Methylbenzamide from 3-Methylbenzoyl Chloride
This protocol describes a common laboratory method for the synthesis of 3-Methylbenzamide via the acylation of ammonia (B1221849) with 3-methylbenzoyl chloride.
Materials:
-
3-Methylbenzoyl chloride
-
Ammonium (B1175870) hydroxide (B78521) (concentrated solution)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirring bar, dissolve 3-methylbenzoyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution to the cooled, stirring solution of 3-methylbenzoyl chloride. A white precipitate of 3-Methylbenzamide will form.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude 3-Methylbenzamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure white solid.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of 3-Methylbenzamide using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
3-Methylbenzamide reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the 3-Methylbenzamide reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare the sample solution by dissolving a known amount of the synthesized 3-Methylbenzamide in the mobile phase to a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solution to determine the retention time of 3-Methylbenzamide.
-
Inject the sample solution to analyze its purity. The purity can be determined by the area percentage of the main peak.
Biological Activity
While 3-Methylbenzamide itself is primarily used as a chemical intermediate, some studies have suggested potential biological activities. It has been shown to cause a decrease in blood pressure and viscosity, as well as an increase in blood flow to the testes.[6] Additionally, it has been found to inhibit the enzyme that catalyzes the conversion of tyrosine to dopamine, suggesting a potential, though not yet established, therapeutic role in conditions like Parkinson's disease with mild symptoms.[6] It is important to note that derivatives of 3-Methylbenzamide, such as N,N-diethyl-3-methylbenzamide (DEET), have well-documented biological activity as insect repellents.
Visualizations
Chemical Structure of 3-Methylbenzamide
Caption: 2D chemical structure of 3-Methylbenzamide.
Experimental Workflow: Synthesis of 3-Methylbenzamidedot
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// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; }
References
- 1. 3-METHYLBENZAMIDE | CAS 618-47-3 [matrix-fine-chemicals.com]
- 2. m-Toluamide | C8H9NO | CID 69253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-TOLUAMIDE | 618-47-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-methylbenzamide [stenutz.eu]
- 6. 3-Methylbenzamide | 618-47-3 | FM37057 | Biosynth [biosynth.com]
